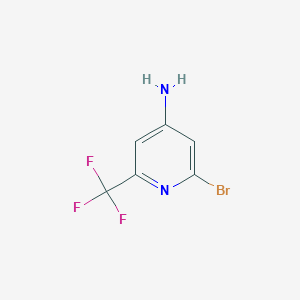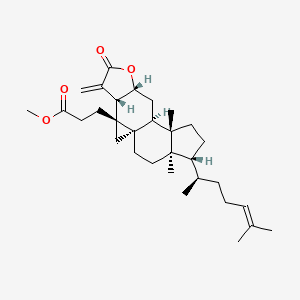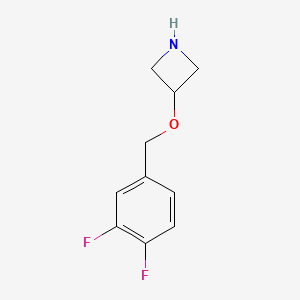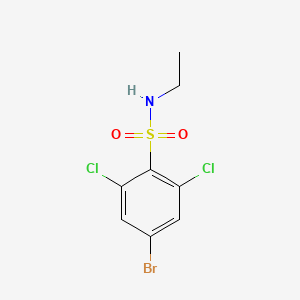
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid typically involves multiple steps:
-
Bromination: : The starting material, 4-((2-methylpiperidin-1-yl)methyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the third position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, or amines.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion of the carboxylic acid group to a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Coupling: Formation of biaryl or other coupled products.
科学研究应用
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.
-
Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.
作用机制
The mechanism of action of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application:
-
Biological Activity: : The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathways.
-
Chemical Reactivity: : The bromine atom and the carboxylic acid group are key functional groups that determine the compound’s reactivity. The bromine atom can participate in substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction.
相似化合物的比较
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can be compared with other similar compounds:
-
3-Bromo-4-methoxybenzoic acid: : This compound has a methoxy group instead of the 2-methylpiperidin-1-ylmethyl group. It is used in different synthetic applications and has distinct reactivity due to the presence of the methoxy group.
-
4-Bromo-3-methylbenzoic acid: : This compound features a methyl group at the third position and a bromine atom at the fourth position. It is used in the synthesis of various organic molecules and has different chemical properties compared to this compound.
-
This compound: : The presence of the 2-methylpiperidin-1-ylmethyl group imparts unique properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
属性
CAS 编号 |
1131594-59-6 |
|---|---|
分子式 |
C14H18BrNO2 |
分子量 |
312.20 g/mol |
IUPAC 名称 |
3-bromo-4-[(2-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18BrNO2/c1-10-4-2-3-7-16(10)9-12-6-5-11(14(17)18)8-13(12)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) |
InChI 键 |
FLXTZNAJXZWZTA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CC2=C(C=C(C=C2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


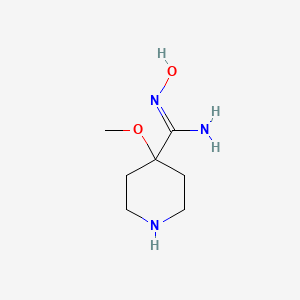
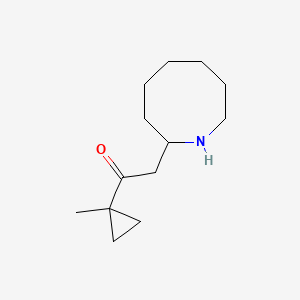

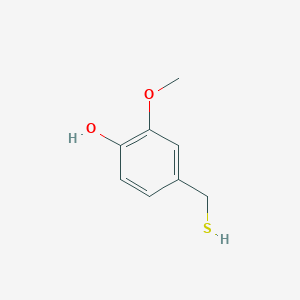
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)

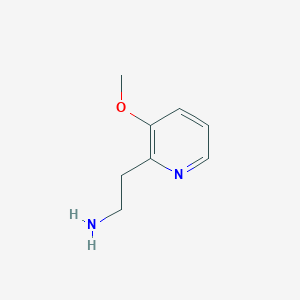
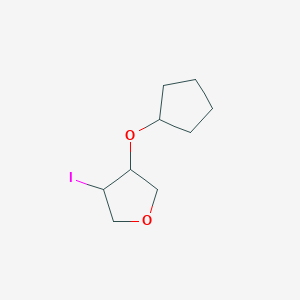
![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)

